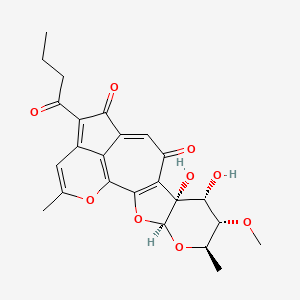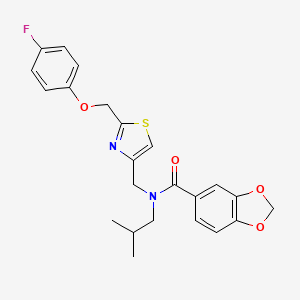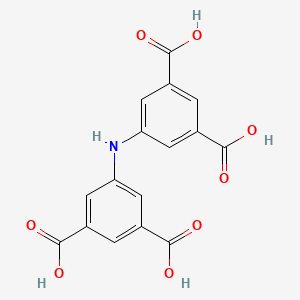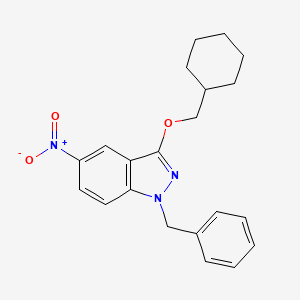
iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate is a coordination compound that features a central iron ion coordinated to a tetraphenylporphyrin ligand. This compound is part of the larger family of metalloporphyrins, which are known for their extensive applications in various fields due to their unique chemical properties. The tetraphenylporphyrin ligand provides a stable environment for the iron ion, allowing it to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate typically involves the reaction of iron salts with tetraphenylporphyrin ligands under controlled conditions. One common method involves the use of iron(III) chloride and tetraphenylporphyrin in a solvent such as chloroform. The reaction mixture is heated to facilitate the coordination of the iron ion to the porphyrin ligand. The product is then purified through recrystallization from a solvent mixture of chloroform and methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The iron center can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur where the axial ligands coordinated to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride.
Solvents: Chloroform, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(III) porphyrin complexes, while reduction reactions may yield iron(I) porphyrin complexes.
Applications De Recherche Scientifique
Iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate involves the coordination of the iron ion to the tetraphenylporphyrin ligand, which stabilizes the iron in various oxidation states. The iron center can participate in electron transfer reactions, making it an effective catalyst. The porphyrin ligand also allows for the absorption of light, which can be used to generate reactive oxygen species for applications such as photodynamic therapy .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C88H58Fe2N8O |
|---|---|
Poids moléculaire |
1355.1 g/mol |
Nom IUPAC |
iron(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/2C44H28N4.2Fe.H2O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;1H2/q2*-2;2*+2; |
Clé InChI |
JTFKJCUSDKAMIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Fe+2].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)


![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)


![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)




